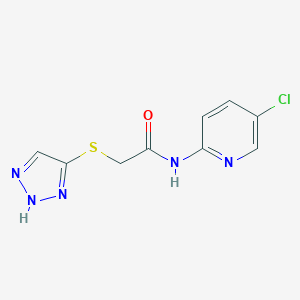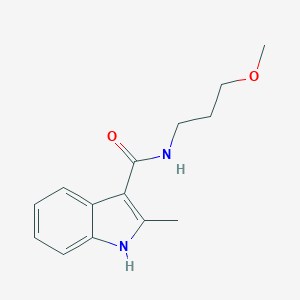
N-(3-methoxypropyl)-2-methyl-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxypropyl)-2-methyl-1H-indole-3-carboxamide, also known as JWH-250, is a synthetic cannabinoid that was first synthesized by John W. Huffman in 1995. It is a potent agonist of the cannabinoid receptors, CB1 and CB2, and has been used extensively in scientific research.
Mechanism of Action
N-(3-methoxypropyl)-2-methyl-1H-indole-3-carboxamide acts as a potent agonist of the cannabinoid receptors, CB1 and CB2. It binds to these receptors and activates them, leading to a variety of physiological and biochemical effects. The exact mechanism of action of this compound is not fully understood, but it is believed to modulate the release of neurotransmitters and other signaling molecules in the brain and other tissues.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and neuroprotection. It has also been shown to modulate the release of various neurotransmitters, such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.
Advantages and Limitations for Lab Experiments
N-(3-methoxypropyl)-2-methyl-1H-indole-3-carboxamide has several advantages for use in laboratory experiments. It is a potent and highly selective agonist of the cannabinoid receptors, which allows for precise modulation of the endocannabinoid system. It is also stable and easy to synthesize, making it readily available for research. However, this compound also has limitations, including potential toxicity and limited information on its long-term effects.
Future Directions
Future research on N-(3-methoxypropyl)-2-methyl-1H-indole-3-carboxamide could focus on its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and neuroprotective agent. Further studies could also investigate the long-term effects of this compound on the endocannabinoid system and its potential for abuse and addiction. Additionally, research could explore the development of novel synthetic cannabinoids with improved therapeutic profiles and reduced side effects.
Synthesis Methods
The synthesis of N-(3-methoxypropyl)-2-methyl-1H-indole-3-carboxamide involves the reaction of 2-methyl-1H-indole-3-carboxylic acid with 3-methoxypropylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through a series of chromatographic techniques to obtain pure this compound.
Scientific Research Applications
N-(3-methoxypropyl)-2-methyl-1H-indole-3-carboxamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties, and has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, multiple sclerosis, and epilepsy.
properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.3 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-2-methyl-1H-indole-3-carboxamide |
InChI |
InChI=1S/C14H18N2O2/c1-10-13(14(17)15-8-5-9-18-2)11-6-3-4-7-12(11)16-10/h3-4,6-7,16H,5,8-9H2,1-2H3,(H,15,17) |
InChI Key |
ZZSAZXUBYPCZRL-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)NCCCOC |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)NCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B249392.png)
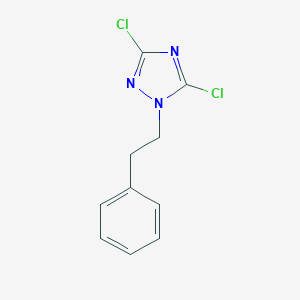
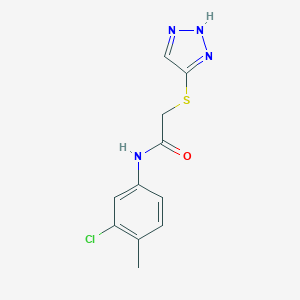
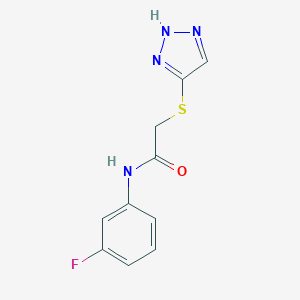
![2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane](/img/structure/B249408.png)
![8-(1,1-Dioxido-1-benzothien-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B249409.png)
![3-[(4-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B249410.png)
![3-methyl-2-[(2-oxopropyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B249411.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249412.png)
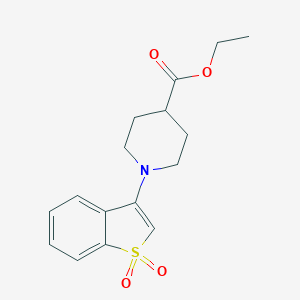
![N-(1,3-benzodioxol-5-yl)-2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249415.png)
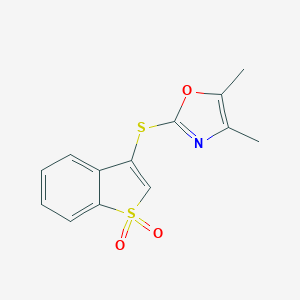
![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol](/img/structure/B249417.png)
